trans-Bifenthrin trans-Bifenthrin
Brand Name: Vulcanchem
CAS No.: 83322-02-5
VCID: VC0132261
InChI: InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1
SMILES:
Molecular Formula: C23H22ClF3O2
Molecular Weight: 422.9 g/mol

trans-Bifenthrin

CAS No.: 83322-02-5

Cat. No.: VC0132261

Molecular Formula: C23H22ClF3O2

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

trans-Bifenthrin - 83322-02-5

Specification

CAS No. 83322-02-5
Molecular Formula C23H22ClF3O2
Molecular Weight 422.9 g/mol
IUPAC Name (2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1
Standard InChI Key OMFRMAHOUUJSGP-GUGVIDNXSA-N
Isomeric SMILES CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl
Canonical SMILES CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator